![molecular formula C10H6BrNO3 B1504938 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid CAS No. 1065088-02-9](/img/structure/B1504938.png)
3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Overview
Description
“3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid” is a chemical compound with the molecular formula C10H6BrNO3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H6BrNO3/c11-7-4-12-8-2-1-5 (10 (14)15)3-6 (8)9 (7)13/h1-4H, (H,12,13) (H,14,15) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 268.07 . Other physical and chemical properties such as density, boiling point, flashing point, vapor pressure, and refractive index are not available in the search results.Scientific Research Applications
A Novel Synthesis Approach
3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid can be obtained through innovative synthesis methods. For instance, Raveglia et al. (1997) detailed a novel synthesis route for 3-halo-2-phenylquinoline-4-carboxylic acids, which entails synthesizing the 3-amino intermediate followed by a halogen replacement via the Sandmeyer reaction, highlighting a versatile pathway for halogenated quinoline derivatives (Raveglia et al., 1997).
Photolabile Protecting Group
Fedoryak and Dore (2002) discovered that brominated hydroxyquinoline, akin to 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, serves as a photolabile protecting group for carboxylic acids, notable for its high single-photon quantum efficiency and multiphoton-induced photolysis sensitivity. This discovery underlines the potential of halogenated quinolines in biological applications (Fedoryak & Dore, 2002).
NMDA Receptor Antagonism
Carling et al. (1992) investigated 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives, which share structural similarities with 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, as antagonists for the glycine site on the NMDA receptor. The research emphasizes the importance of a correctly positioned hydrogen-bond-accepting group for binding affinity, presenting insights into the receptor interaction of quinoline derivatives (Carling et al., 1992).
Biological and Antibacterial Applications
Antibacterial Activities
Arshad et al. (2022) studied the antibacterial potential of 6-Bromoquinolin-4-ol derivatives against Escherichia coli and methicillin-resistant Staphylococcus aureus. Their research revealed the compound's efficacy against these pathogens, highlighting the potential of bromoquinoline derivatives in combating resistant bacterial strains (Arshad et al., 2022).
SPECT Tracer for NMDA Receptor Studies
Dumont and Slegers (1996) synthesized a bromo-oxo-dihydroquinoline-carboxylic acid as a tracer for SPECT studies of the NMDA receptor, demonstrating the potential of such compounds in neuroimaging and studying brain receptor dynamics (Dumont & Slegers, 1996).
Structure-Activity Relationships
Koga et al. (1980) explored the structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, revealing the influence of specific substituents on antibacterial potency, thus providing insights into the design of quinoline-based antibiotics (Koga et al., 1980).
Safety and Hazards
properties
IUPAC Name |
3-bromo-4-oxo-1H-quinoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-4-12-8-2-1-5(10(14)15)3-6(8)9(7)13/h1-4H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZONDVBUJOUEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700086 | |
Record name | 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30700086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | |
CAS RN |
1065088-02-9 | |
Record name | 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30700086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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